molecular formula C20H21F3N4O B5500949 {1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol

{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol

Cat. No.: B5500949
M. Wt: 390.4 g/mol
InChI Key: GRDWRLVNFZXJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol is a useful research compound. Its molecular formula is C20H21F3N4O and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.16674579 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Novel Synthesis and Properties : A study detailed the synthesis of novel pyrrolo[3,2-d]pyrimidine derivatives, demonstrating their ability to oxidize amines and alcohols in an autorecycling process. This suggests potential applications in chemical synthesis and organic reactions, especially under photoirradiation conditions which improve efficiency compared to thermal processes (Mitsumoto & Nitta, 2004).

  • Chemical Structure and Configuration : Research on the chiral chromatography and structural analysis of related compounds has led to the establishment of absolute configurations of pyrrolopiperidine fragments. Such insights are crucial for the development of pharmaceuticals and understanding molecular interactions (Zhu et al., 2009).

  • Corrosion Inhibition : Triazole derivatives, structurally related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies highlight potential industrial applications in protecting metals from corrosion (2017).

  • Pharmacokinetics and Metabolism : Investigations into the metabolism and pharmacokinetics of dipeptidyl peptidase inhibitors that share structural similarities offer insights into how such compounds are absorbed, metabolized, and eliminated in biological systems, impacting their design and use in medical treatments (Sharma et al., 2012).

Properties

IUPAC Name

[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)15-3-1-2-14(10-15)11-19(12-28)5-8-27(9-6-19)18-16-4-7-24-17(16)25-13-26-18/h1-4,7,10,13,28H,5-6,8-9,11-12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDWRLVNFZXJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=CC=C2)C(F)(F)F)CO)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.